N-[(ADAMANTAN-1-YL)METHYL]-6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, furan, phenyl, and oxazolo-pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving 1-bromoadamantane and a suitable nucleophile, such as an amine or alcohol, under basic conditions.
Construction of the Oxazolo[5,4-B]Pyridine Core: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with an appropriate reagent to form the oxazolo[5,4-B]pyridine ring system.
Coupling Reactions: The furan and phenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Materials Science: The compound’s rigid adamantane core and aromatic rings make it a candidate for the development of advanced materials with specific electronic or mechanical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is not fully understood. its structural components suggest potential interactions with various molecular targets:
Adamantane Moiety: Known for its ability to interact with hydrophobic pockets in proteins, potentially modulating their activity.
Oxazolo[5,4-B]Pyridine Core: This heterocyclic system may interact with nucleic acids or enzymes, influencing their function.
Furan and Phenyl Groups: These aromatic rings can participate in π-π stacking interactions, enhancing binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-yl)amides: These compounds share the adamantane moiety and exhibit similar hydrophobic interactions.
Oxazolo[5,4-B]Pyridine Derivatives: Compounds with this core structure are known for their biological activity and potential therapeutic applications.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the combination of its structural features, which provide a diverse range of interactions with biological targets. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c32-26(29-16-28-13-17-9-18(14-28)11-19(10-17)15-28)21-12-22(23-7-4-8-33-23)30-27-24(21)25(31-34-27)20-5-2-1-3-6-20/h1-8,12,17-19H,9-11,13-16H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQGXWKTMFSEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC(=NC5=C4C(=NO5)C6=CC=CC=C6)C7=CC=CO7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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